molecular formula C19H15ClN2O5 B2628209 (2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327177-31-0

(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2628209
CAS No.: 1327177-31-0
M. Wt: 386.79
InChI Key: NPPYPHAWJVGNHR-QOCHGBHMSA-N
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Description

(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of functional groups such as acetyloxy, imino, chlorophenyl, and methoxy adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-chlorophenylamine with 8-methoxy-2H-chromene-3-carboxylic acid, followed by the introduction of the acetyloxy and imino groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like flow microreactors can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome and yield of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups .

Scientific Research Applications

(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(acetyloxy)imino]-N-(4-bromophenyl)-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(acetyloxy)imino]-N-(4-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(acetyloxy)imino]-N-(4-methylphenyl)-8-methoxy-2H-chromene-3-carboxamide

Uniqueness

What sets (2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[(Z)-[3-[(4-chlorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c1-11(23)27-22-19-15(18(24)21-14-8-6-13(20)7-9-14)10-12-4-3-5-16(25-2)17(12)26-19/h3-10H,1-2H3,(H,21,24)/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPYPHAWJVGNHR-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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